molecular formula C12H16O3 B8591045 Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

Cat. No. B8591045
M. Wt: 208.25 g/mol
InChI Key: FEXPAJSNUASWDX-UHFFFAOYSA-N
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Patent
US04607118

Procedure details

A 50 milligram sample of the prepared hydroxy-ester is pyrolyzed in a sealed tube at 200° C. for 30 minutes. Analysis of the pyrolyzate by liquid chromatography indicates the following composition: 93% of unreacted starting material and 7% of a 1:1 mixture of benzaldehyde and methyl isobutyrate.
[Compound]
Name
hydroxy-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([O:14][CH3:15])(=[O:13])[CH:10]([CH3:12])[CH3:11]>>[CH3:11][C:10]([CH3:12])([CH:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:9]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
hydroxy-ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C(=O)OC)(C(C1=CC=CC=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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